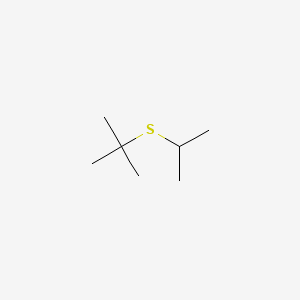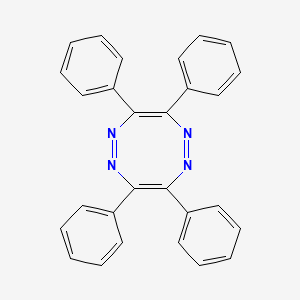
3,4,7,8-Tetraphenyl-1,2,5,6-tetraazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine is an organic compound with the molecular formula C28H20N4 It is a member of the tetrazocine family, characterized by a four-membered ring containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine typically involves the reaction of tetraphenylcyclopentadienone with azides under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction temperature is maintained at around 0°C to room temperature to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of tetraphenyl-1,2,5,6-tetrazocine-3,4-dione.
Reduction: Formation of partially or fully reduced tetrazocine derivatives.
Substitution: Formation of brominated or nitrated tetrazocine derivatives.
Applications De Recherche Scientifique
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine involves its interaction with molecular targets through its nitrogen atoms and phenyl groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylcyclopentadienone: A precursor in the synthesis of 3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine.
Tetraphenylporphyrin: Shares structural similarities with tetrazocine compounds and is used in similar applications.
Tetraphenylmethane: Another compound with multiple phenyl groups, used in organic synthesis.
Uniqueness
3,4,7,8-Tetraphenyl-1,2,5,6-tetrazocine is unique due to its tetrazocine ring structure, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
75564-22-6 |
|---|---|
Formule moléculaire |
C28H20N4 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(3Z,7Z)-3,4,7,8-tetraphenyl-1,2,5,6-tetrazocine |
InChI |
InChI=1S/C28H20N4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-32-28(24-19-11-4-12-20-24)27(31-29-25)23-17-9-3-10-18-23/h1-20H/b26-25-,28-27-,29-25?,30-26?,31-27?,31-29?,32-28?,32-30? |
Clé InChI |
CFTFRXWBXHLEJY-FOXLGCTGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C/2=C(/N=N/C(=C(\N=N2)/C3=CC=CC=C3)/C4=CC=CC=C4)\C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11968158.png)
![4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968159.png)
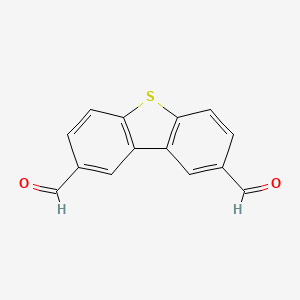
![(5Z)-3-Isobutyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968174.png)
![2-[(4-Methylpent-4-en-2-yn-1-yl)(propan-2-yl)amino]ethanol](/img/structure/B11968175.png)
![2-Methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11968178.png)
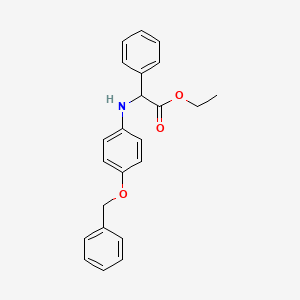
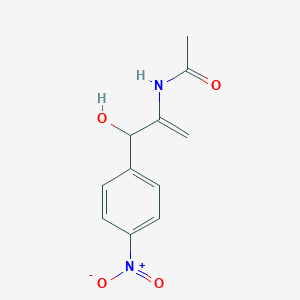
![4-Chloro-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11968211.png)


![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11968231.png)
![(1E,2Z)-2-Bromo-3-phenyl-2-propenal [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11968233.png)
